4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde
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Description
The compound “4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde” is an organic compound containing a trifluoromethoxy group attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring and a benzaldehyde group .
Molecular Structure Analysis
The compound contains several functional groups: a trifluoromethoxy group (-OCF3), a phenyl ring (C6H5-), a 1,2,4-triazole ring, and a benzaldehyde group (-C6H5CHO) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aldehyde group, which is typically quite reactive. The trifluoromethoxy group may also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase the compound’s stability and lipophilicity .Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}benzaldehyde' involves the reaction of 4-(trifluoromethoxy)benzyl azide with 4-formylbenzoic acid hydrazide in the presence of a catalyst to form the desired product.", "Starting Materials": [ "4-(trifluoromethoxy)benzyl azide", "4-formylbenzoic acid hydrazide" ], "Reaction": [ "Step 1: Dissolve 4-(trifluoromethoxy)benzyl azide (1.0 equiv) and 4-formylbenzoic acid hydrazide (1.2 equiv) in a suitable solvent such as DMF or DMSO.", "Step 2: Add a catalytic amount of a suitable catalyst such as CuSO4 or CuI to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 4: Purify the crude product by column chromatography using a suitable eluent such as a mixture of ethyl acetate and hexanes.", "Step 5: Characterize the purified product by various spectroscopic techniques such as NMR, IR, and MS." ] } | |
CAS No. |
1181214-29-8 |
Molecular Formula |
C16H10F3N3O2 |
Molecular Weight |
333.26 g/mol |
IUPAC Name |
4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]benzaldehyde |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)24-14-7-5-13(6-8-14)22-10-20-15(21-22)12-3-1-11(9-23)2-4-12/h1-10H |
InChI Key |
RBTXNWWNDUZLDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)(F)F |
Purity |
97 |
Origin of Product |
United States |
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